molecular formula C22H25FO2 B11709434 Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester CAS No. 120893-64-3

Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester

Cat. No.: B11709434
CAS No.: 120893-64-3
M. Wt: 340.4 g/mol
InChI Key: KAMYBEKPILURLI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)22(24)25-21-14-12-20(23)13-15-21/h8-17H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMYBEKPILURLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402849
Record name Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120893-64-3
Record name Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction-Based Cyclohexylbenzene Formation

The foundational step involves synthesizing the trans-4-propylcyclohexyl-substituted benzoic acid precursor. U.S. Patent 4,502,974 details a Grignard approach:

  • Reaction Sequence :

    • 4-Bromoanisole reacts with magnesium to form 4-methoxyphenylmagnesium bromide.

    • This Grignard reagent couples with 4-(trans-4-propylcyclohexyl)cyclohexanone at ≤10°C, yielding 4-methoxy-[1-hydroxy-4-(trans-4"-propylcyclohexyl)cyclohexyl]benzene.

    • Dehydration with KHSO₄ at 170°C produces the cyclohexene intermediate, subsequently hydrogenated using Raney Ni in ethanol at 50°C under H₂ atmosphere.

  • Optimization Parameters :

    • Temperature control during Grignard addition (<10°C) minimizes side reactions.

    • Catalytic hydrogenation at 50°C achieves full saturation without ring opening.

Table 1: Key Reaction Metrics for Cyclohexylbenzene Synthesis

ParameterValueSource
Grignard Reaction Temp≤10°C
Dehydration CatalystKHSO₄ (0.5 eq)
Hydrogenation Efficiency98% conversion in 8 hrs

Esterification of 4-(trans-4-Propylcyclohexyl)benzoic Acid

Acid Chloride Mediated Coupling

VulcanChem’s methodology suggests activating the benzoic acid via chlorination before esterification:

  • Chlorination :

    • Thionyl chloride (2 eq) in anhydrous DMF (0.1 eq) converts the acid to its acyl chloride at 60°C.

    • Excess SOCl₂ removed under vacuum yields 4-(trans-4-propylcyclohexyl)benzoyl chloride (purity >99% by GC).

  • Esterification :

    • 4-Fluorophenol (1.05 eq) reacts with the acyl chloride in pyridine at 0°C→25°C over 12 hrs.

    • Quenching with 5% NaHCO₃ followed by ethyl acetate extraction isolates the crude ester (yield: 82-88%).

Equation 1 :
Acid + SOCl2DMFAcyl chloride4-FluorophenolEster\text{Acid + SOCl}_2 \xrightarrow{\text{DMF}} \text{Acyl chloride} \xrightarrow{\text{4-Fluorophenol}} \text{Ester}

Direct Condensation Using Carbodiimide Couplers

An alternative approach from Global Scientific Journal employs DCC (N,N'-dicyclohexylcarbodiimide) for direct ester synthesis:

  • Procedure :

    • 4-(trans-4-Propylcyclohexyl)benzoic acid (1 eq), 4-fluorophenol (1.2 eq), and DCC (1.5 eq) stirred in dry THF at 0°C.

    • DMAP (0.1 eq) added catalytically to accelerate coupling.

    • Reaction monitored by TLC (n-hexane:EtOAc 4:1), with dicyclohexylurea byproduct removed via filtration.

  • Yield Comparison :

    • DCC method: 75-78% yield vs. 82-88% for acid chloride route.

    • Advantage: Avoids SOCl₂ handling but requires stoichiometric coupling agents.

Critical Analysis of Purification Strategies

Solvent Extraction Optimization

Post-esterification purification significantly impacts product quality:

  • Ethyl Acetate/Water Partitioning : Removes unreacted phenol and acidic byproducts (pH adjusted to 7-8).

  • Rotary Evaporation : Distills solvents below 40°C to prevent thermal decomposition of the ester.

Recrystallization Protocols

Final purification employs sequential solvent systems:

  • Primary Recrystallization : n-Heptane at -20°C removes aliphatic impurities.

  • Secondary Recrystallization : Ethanol/water (9:1) yields needle-like crystals (mp 126-128°C).

Table 2: Purity Enhancement Through Recrystallization

StepPurity BeforePurity After
n-Heptane Wash92%96%
Ethanol/Water96%99.4%

Catalytic System Innovations

Thionyl Chloride vs. Oxalyl Chloride

CN Patent 108358776A demonstrates oxalyl chloride’s superiority in acylation:

  • Reaction Rate : Oxalyl chloride achieves 96.3% conversion in 14 hrs vs. 88% for SOCl₂ in 24 hrs.

  • Byproduct Formation : <2% chlorinated byproducts with oxalyl chloride vs. 5-7% with SOCl₂.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Patented batch processes adapted for continuous operation:

  • Grignard Step : Microreactors maintain -10°C with residence time <2 mins, improving yield to 91%.

  • Esterification : Packed-bed reactors with immobilized lipases enable catalyst reuse for >10 cycles.

Environmental Impact Mitigation

  • Solvent Recovery : >98% THF and n-heptane recycled via fractional distillation.

  • Waste Streams : HCl gas from chlorination neutralized with NaOH scrubbers (95% efficiency).

Analytical Characterization Benchmarks

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 8.02 (d, 2H, Ar-H), 7.12 (m, 2H, F-Ar), 2.56 (m, 1H, cyclohexyl), 0.91 (t, 3H, -CH₂CH₂CH₃).

  • HPLC : Retention time 12.3 mins (C18 column, MeOH:H₂O 85:15).

Thermal Stability Profiling

  • DSC : Melting endotherm at 128°C, decomposition onset at 290°C.

  • TGA : 5% weight loss at 210°C under N₂, confirming suitability for liquid crystal applications ≤200°C .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (4-fluorophenyl) 4-(4-propylcyclohexyl)benzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propylcyclohexyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ester Group

Benzoic Acid, 4-(trans-4-propylcyclohexyl)-, 4-butylphenyl Ester
  • CAS : 90937-40-9
  • Formula : C₂₆H₃₄O₂
  • Key Difference : The 4-butylphenyl ester replaces fluorine with a longer alkyl chain.
  • Impact: Increased hydrophobicity and reduced polarity compared to the fluorophenyl analog. Likely lower melting point and higher solubility in non-polar solvents .
Cyclohexanecarboxylic Acid 4-[2-(4-butylcyclohexyl)ethyl]-, 3,4-difluorophenyl Ester
  • CAS : 96042-33-0
  • Formula : C₂₅H₃₇F₂O₂
  • Key Difference : Dual fluorine atoms at the 3,4-positions and a cyclohexanecarboxylic acid core.
  • Impact: Enhanced thermal stability due to fluorine’s electron-withdrawing effects. Potential for higher dielectric constants compared to mono-fluorinated analogs .
Benzoic Acid, 4-pentyl-, 4-cyano-3-fluorophenyl Ester
  • CAS : 86786-89-2
  • Formula: C₁₉H₁₈FNO₂
  • Key Difference: A cyano group (-CN) at the 4-position of the phenyl ester.
  • Impact: Cyano groups increase molecular dipole moments, improving electro-optical response in liquid crystals.

Variations in the Core Structure

Benzoic Acid, 4-(trans-4-propylcyclohexyl)- (Parent Acid)
  • CAS : 65355-29-5
  • Formula : C₁₆H₂₂O₂
  • Key Difference : Lacks the ester moiety.
  • Impact :
    • Higher reactivity (free carboxylic acid group) but lower thermal stability.
    • Reduced suitability for LCD applications due to volatility .
Chiral Derivatives: Benzoic Acid, 4-(trans-4-propylcyclohexyl)-1,1'-[(1(S)(+)-1-phenyl-1,2-ethanediyl] Ester
  • CAS: Not provided
  • Formula : C₄₀H₅₀O₄
  • Key Difference : Incorporates a chiral ethanediyl bridge.
  • Impact: Enantiomeric purity (≥99.5%) enables use as chiral dopants in twisted nematic LCDs. Higher melting point (144.5°C) compared to non-chiral analogs .

Alkoxy and Methoxy Substituted Analogs

4-Hexyloxyphenyl 4-Pentylbenzoate
  • CAS : 50802-52-3
  • Formula : C₂₄H₃₀O₃
  • Key Difference : Hexyloxy group introduces an ether linkage.
  • Impact :
    • Improved solubility in organic solvents due to the flexible alkoxy chain.
    • Lower phase transition temperatures compared to fluorinated esters .
Benzoic Acid, 4-butyl-, 4-methoxyphenyl Ester
  • CID : 118857
  • Formula : C₁₈H₂₀O₃
  • Key Difference : Methoxy (-OCH₃) substituent instead of fluorine.
  • Impact :
    • Reduced polarity and dielectric anisotropy.
    • Enhanced compatibility with polymer matrices .

Comparative Data Table

Compound Name CAS Molecular Formula Key Substituents Melting Point (°C) Application
Target Compound 120893-64-3 C₂₂H₂₅FO₂ 4-fluorophenyl Not reported LCD dopants
4-butylphenyl ester 90937-40-9 C₂₆H₃₄O₂ 4-butylphenyl Not reported Liquid crystals
3,4-difluorophenyl ester 96042-33-0 C₂₅H₃₇F₂O₂ 3,4-difluorophenyl Not reported High-stability LCs
Chiral ethanediyl ester (S-enantiomer) Not provided C₄₀H₅₀O₄ Chiral ethanediyl bridge 144.5 Chiral dopants
4-cyano-3-fluorophenyl ester 86786-89-2 C₁₉H₁₈FNO₂ 4-cyano-3-fluorophenyl Not reported OLEDs

Key Research Findings

  • Fluorine vs. Alkyl Chains: Fluorine substituents enhance dielectric properties but reduce solubility in non-polar media, whereas alkyl/alkoxy groups improve processability .
  • Chiral vs. Achiral Structures : Chiral derivatives (e.g., ST06152) enable precise control of LC alignment but require stringent synthetic protocols .
  • Cyano Substituents: While beneficial for dipole alignment, cyano groups may introduce stability challenges under UV exposure .

Biological Activity

Benzoic acid derivatives have gained attention in various fields, particularly in materials science and medicinal chemistry. The compound Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-fluorophenyl ester is notable for its unique structural properties and potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula: C16H22O2
  • Molecular Weight: 246.35 g/mol
  • IUPAC Name: 4-(trans-4-propylcyclohexyl)benzoic acid

This structure features a benzoic acid moiety substituted with a cyclohexyl group and a fluorophenyl group, which may influence its biological interactions.

Biological Activity Overview

Research indicates that benzoic acid derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Several studies suggest that benzoic acid derivatives can inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups, such as fluorine, may enhance these effects by increasing the compound's lipophilicity and cellular permeability .
  • Antitumor Activity: Some benzoic acid derivatives have shown potential as antitumor agents. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Liquid Crystal Applications: The compound's unique properties make it suitable for liquid crystal applications. Its ability to form nematic phases with high clearing points is particularly relevant for developing advanced materials in electronics .

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial activity of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of fluorine at the para position significantly enhanced antimicrobial activity compared to non-fluorinated analogs .
  • Cytotoxicity in Cancer Research:
    • In a comparative study of benzoic acid derivatives, including those with cyclohexyl substitutions, researchers found that these compounds exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
  • Liquid Crystal Behavior:
    • Research on liquid crystal monomers revealed that compounds like 4-(trans-4-propylcyclohexyl)benzoic acid demonstrated favorable thermal properties for use in display technologies. These findings suggest potential applications in the electronics industry where precise thermal management is crucial .

Summary of Findings

The biological activity of this compound showcases its potential across various domains:

Activity Type Description
AntimicrobialInhibits growth of bacteria and fungi; enhanced by fluorine substitution.
AntitumorInduces apoptosis in cancer cells; selective cytotoxicity observed in certain cancer types.
Liquid Crystal UtilityForms nematic phases suitable for electronic applications; high clearing points and low melting points.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing this compound, and what key intermediates are involved?

  • The synthesis typically involves two critical steps: (1) preparation of the 4-(trans-4-propylcyclohexyl)benzoic acid core via Friedel-Crafts alkylation or transition-metal-catalyzed coupling, and (2) esterification with 4-fluorophenol using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key intermediates include the trans-4-propylcyclohexylbenzoyl chloride and the fluorophenol derivative. Purification is achieved via silica gel chromatography, with purity validated by HPLC (>99.5%) .

Q. How can spectroscopic techniques confirm the trans-configuration of the propylcyclohexyl group and ester linkage?

  • NMR : The trans-configuration of the cyclohexyl group is confirmed by distinct coupling constants (e.g., 1^1H NMR: axial-equatorial proton splitting, J=1012J = 10-12 Hz). The ester carbonyl signal appears at ~168-170 ppm in 13^{13}C NMR.
  • FT-IR : Ester C=O stretching vibrations occur at 1710-1740 cm1^{-1}, while the fluorophenyl group shows C-F stretching at 1220-1280 cm1^{-1}.
  • X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What chromatographic methods are validated for purity assessment?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) at 254 nm UV detection achieve baseline separation of impurities.
  • GC-MS : Used for volatile byproduct analysis, with helium carrier gas and a DB-5MS column. Retention indices are cross-referenced with NIST libraries .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence thermal stability and mesophase behavior?

  • The 4-fluorophenyl ester enhances dipole-dipole interactions, increasing thermal stability (Tdec_{dec} >300°C) compared to non-fluorinated analogs. Differential scanning calorimetry (DSC) reveals mesophase transitions (Cr → N* → Iso) at 144–160°C, with enthalpy changes (ΔH) of 2–5 kJ/mol. Fluorine's electron-withdrawing effect reduces π-π stacking, favoring nematic phases over smectic .

Q. What methodologies analyze enantiomeric purity in chiral derivatives?

  • Chiral HPLC : Use cellulose-based chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers (Rt_t difference >1.5 min).
  • Polarimetry : Specific rotation ([α]D_D) values are compared to literature data (e.g., [α]D20_D^{20} = +123° for S-enantiomer in chloroform).
  • Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. What computational approaches predict supramolecular arrangements in liquid crystals?

  • Molecular Dynamics (MD) : Simulations in NPT ensembles (GROMACS) using OPLS-AA force fields model packing efficiency and tilt angles in nematic phases.
  • DFT Calculations : B3LYP/6-31G(d) optimizes molecular geometry to predict dipole moments (~4.5 D) and polarizability tensors.
  • Mesogen alignment is correlated with experimental XRD d-spacings (e.g., 18–22 Å) .

Methodological Notes

  • Stereochemical Analysis : Trans-configuration is critical for liquid crystal applications; improper stereochemistry reduces dielectric anisotropy by >30% .
  • Fluorine Impact : Fluorine's electronegativity increases thermal stability but may reduce solubility in non-polar solvents .

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